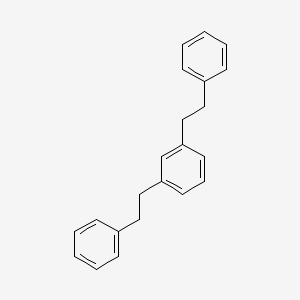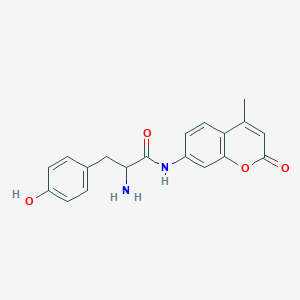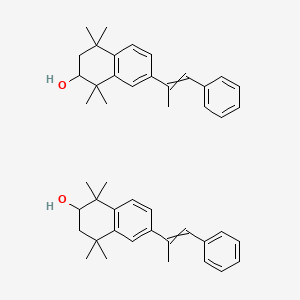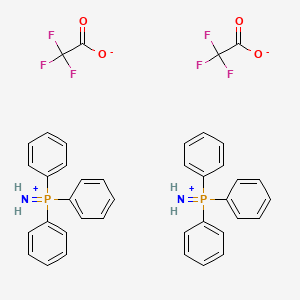
2,2,2-Trifluoroacetate;(triphenyl-lambda5-phosphanylidene)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Bis(triphenylphosphine)iminium trifluoroacetate can be synthesized from bis(triphenylphosphine)iminium chloride and trifluoroacetic acid . The reaction involves mixing the two reactants under controlled conditions to produce the desired compound. The synthetic route is as follows:
- Dissolve bis(triphenylphosphine)iminium chloride in an appropriate solvent.
- Add trifluoroacetic acid to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and wash with a suitable solvent to remove impurities .
Chemical Reactions Analysis
Bis(triphenylphosphine)iminium trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It participates in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(triphenylphosphine)iminium trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Suzuki reaction.
Biology: The compound is used in biochemical assays and studies involving enzyme activity.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of bis(triphenylphosphine)iminium trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Bis(triphenylphosphine)iminium trifluoroacetate can be compared with other similar compounds, such as:
Bis(triphenylphosphine)iminium chloride: Used as a precursor in the synthesis of bis(triphenylphosphine)iminium trifluoroacetate.
Triphenylphosphine: A common reagent in organic synthesis with similar applications.
The uniqueness of bis(triphenylphosphine)iminium trifluoroacetate lies in its specific reactivity and applications in various chemical reactions, making it a valuable compound in both research and industrial settings .
Properties
Molecular Formula |
C40H34F6N2O4P2 |
|---|---|
Molecular Weight |
782.6 g/mol |
IUPAC Name |
2,2,2-trifluoroacetate;(triphenyl-λ5-phosphanylidene)azanium |
InChI |
InChI=1S/2C18H16NP.2C2HF3O2/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*3-2(4,5)1(6)7/h2*1-15,19H;2*(H,6,7) |
InChI Key |
SMCRQICTPRCRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=[NH2+])(C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3,7-Dimethyloctoxy)phenyl]-1-methyl-4-prop-1-enylnaphthalene;1-(3,7-dimethyloctyl)-4,5-dimethyl-2-prop-1-enylbenzene;1-(2-ethylhexoxy)-4-methoxy-5-methyl-2-prop-1-enylbenzene](/img/structure/B13383797.png)
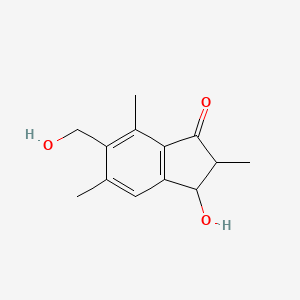
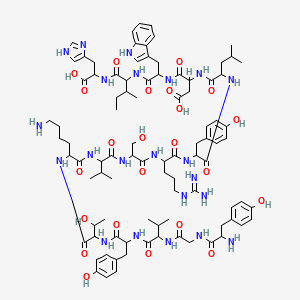
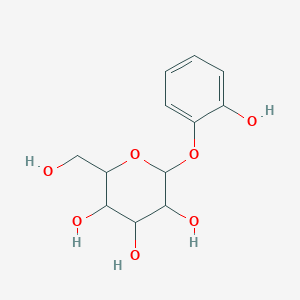
![Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L](/img/structure/B13383814.png)
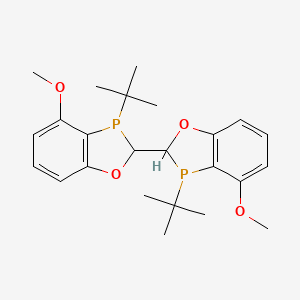

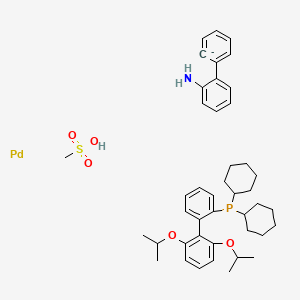
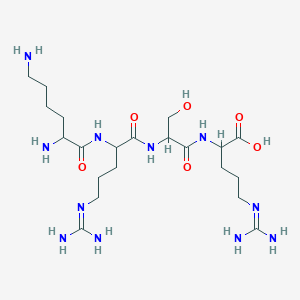
![3-(3-chloro-2,6-difluorophenyl)-N-[1-(2-chlorophenyl)ethyl]-2-cyanoprop-2-enamide;3-(6-chloro-2-fluoro-3-methylphenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide;[4-[3-[1-(2-chlorophenyl)ethylamino]-2-cyano-3-oxoprop-1-enyl]-2,6-dimethoxyphenyl] acetate;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(2,6-difluoro-3-methylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-nitrophenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-(4-piperidin-1-ylphenyl)prop-2-enamide;N-[1-(2-chlorophenyl)ethyl]-2-cyano-3-quinolin-4-ylprop-2-enamide](/img/structure/B13383843.png)
![8-(Cyclohept-1-en-1-yl)-2-octyl-4,5,6,7-tetrahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13383855.png)
